![molecular formula C20H23BFNO4 B3005805 BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2377610-77-8](/img/structure/B3005805.png)
BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzyl carbamates involves the preparation of benzyl carbamate derivatives with fluorine substituents on the benzene ring. For instance, the synthesis of fluorinated benzyl carbamates of 4-aminosalicylanilides involves the preparation of these agents with expected anticholinesterase and anti-inflammatory activity . Although the exact synthesis of BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is not detailed, similar synthetic routes may be employed, such as acylation, cyclization, and coupling reactions, as seen in the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides .
Molecular Structure Analysis
The molecular structure of BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate would likely include a benzene ring with a fluorine atom and a tetramethyl-1,3,2-dioxaborolane substituent, as well as a carbamate group. The presence of fluorine is known to influence the lipophilicity and electronic properties of the molecule, which can affect its biological activity .
Chemical Reactions Analysis
The chemical reactivity of BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can be inferred from related compounds. Fluorinated benzyl carbamates may undergo reactions typical of carbamates, such as hydrolysis, and may also participate in reactions due to the fluorine substituent and the dioxaborolane group. For example, the dansyl derivatives of N-methyl carbamate insecticides can be quantitatively analyzed by thin-layer chromatography and in situ fluorometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of BEnzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, such as lipophilicity, can be crucial for its biological activity. The hydro-lipophilic properties of fluorinated benzyl carbamates have been studied using reversed-phase high-performance liquid chromatography, which is an important factor in determining their potential as biological agents . The presence of fluorine typically increases the lipophilicity and stability of the compound, which may enhance its ability to penetrate biological membranes .
Scientific Research Applications
1. Synthesis and Structural Analysis
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate and related compounds are synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations further validate these structures, contributing to our understanding of their molecular properties (Huang et al., 2021).
2. Use in Fluorescence Probes for Peroxide Detection
Compounds similar to Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate are investigated for use in fluorescence probes. These compounds demonstrate efficient response to hydrogen peroxide, making them valuable in detecting peroxide-based explosives and environmental sensing (Fu et al., 2016).
3. Application in Polymer Synthesis
This chemical is employed in the synthesis of conjugated polymers, which are crucial in organic electronics and photonics. The polymers exhibit unique photophysical properties, which are explored for potential applications in light-emitting devices and sensors (Grigoras & Antonoaia, 2005).
4. Role in Fabricating Responsive Drug Delivery Systems
Research demonstrates the use of similar compounds in developing pH/H2O2-responsive drug delivery systems. These innovative systems show promise in enhancing the efficacy of therapeutic agents, particularly in cancer treatment (Ren et al., 2022).
Mechanism of Action
Mode of Action
It is known that compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the transfer of an organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
Compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in carbon-carbon bond-forming reactions . These reactions can lead to the formation of complex organic molecules, potentially affecting a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound’s structure, which includes a fluorine atom and a tetramethyl-1,3,2-dioxaborolan-2-yl group, could influence its pharmacokinetic properties .
Result of Action
It is known that compounds containing a tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in carbon-carbon bond-forming reactions . These reactions can lead to the formation of complex organic molecules, potentially resulting in a wide range of molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be influenced by factors such as light, heat, and humidity .
properties
IUPAC Name |
benzyl N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)16-12-15(10-11-17(16)22)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLIVPJCORIBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)
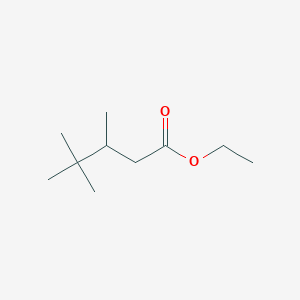
![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)
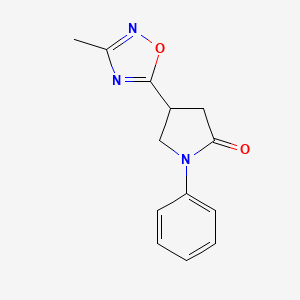
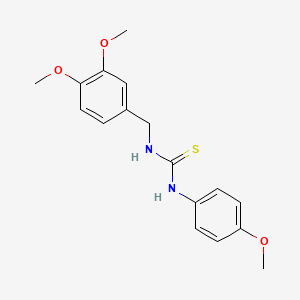
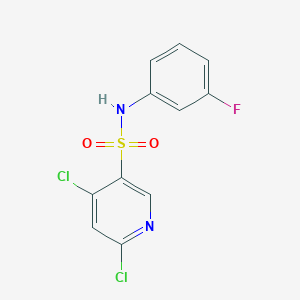
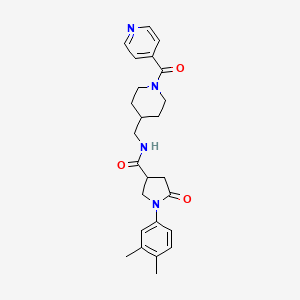



![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B3005744.png)
